2-Ethylbutyl 2-aminopropanoate

Description

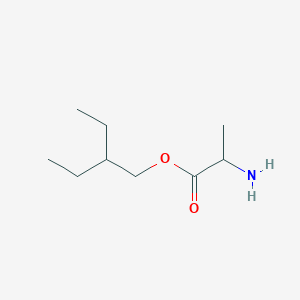

2-Ethylbutyl 2-aminopropanoate is an ester derivative of alanine, characterized by a 2-ethylbutyl alcohol moiety esterified with the carboxyl group of 2-aminopropanoic acid. Its hydrochloride salt, (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride (CAS 946511-97-3), is a chiral compound with a molecular formula of C₉H₂₀ClNO₂ and a molar mass of 209.71 g/mol . Key properties include:

- Purity: ≥95% (technical grade) to 99% (pharmaceutical grade) .

- Storage: Requires refrigeration at +2 to +8°C in its hydrochloride form , though some suppliers recommend room temperature under inert atmospheres for non-salt forms .

- Applications: Primarily used as an intermediate in pharmaceutical synthesis, notably in the production of antiviral drugs like Remdesivir .

Properties

IUPAC Name |

2-ethylbutyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDQDTSBXDTVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethylbutyl (2S)-2-aminopropanoate can be synthesized through the esterification reaction between a carboxylic acid and an alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Carboxylic Acid+Alcohol→Ester+Water

Industrial Production Methods

In industrial settings, the production of esters like 2-ethylbutyl (2S)-2-aminopropanoate often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-ethylbutyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

2-ethylbutyl (2S)-2-aminopropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethylbutyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context and the presence of specific enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-Amino-2-Methylpropanoate (CAS 1113-49-1)

- Formula: C₆H₁₃NO₂.

- Key Differences: Contains a branched methyl group on the amino carbon (2-aminoisobutyrate structure), altering steric hindrance and reactivity compared to the linear 2-ethylbutyl chain in the target compound.

- Applications : Used in organic synthesis for peptidomimetics due to its enhanced stability .

Ethyl 2-[N-(tert-Butylsulfonyl)Amino]Propanoate

- Formula: C₉H₁₉NO₄S.

- Key Differences: Incorporates a sulfonyl-protected amino group, increasing resistance to nucleophilic attack. This makes it suitable for stepwise synthesis requiring temporary amino protection .

Remdesivir Intermediate: 2-Ethylbutyl (2S)-2-Aminopropanoate

Physical and Chemical Properties

Key Observations :

- The hydrochloride salt form of this compound improves crystallinity and shelf life compared to non-salt analogs .

- Branched-chain analogs (e.g., ethyl 2-amino-2-methylpropanoate) exhibit higher volatility and lower melting points due to reduced molecular symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.